molecular formula C12H14N4O3S3 B5607749 4-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

4-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

Cat. No. B5607749
M. Wt: 358.5 g/mol
InChI Key: ZRARZSIREOKOIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of thiadiazole derivatives through reactions involving thiosemicarbazide and hydrazonoyl chlorides, as well as cyclization reactions to introduce the thiadiazole system. For instance, Abdel‐Aziz et al. (2009) described the synthesis of piperidine-based thiadiazole derivatives, which could provide insight into the synthesis routes applicable to the compound of interest (Abdel‐Aziz et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocycles that contribute to their biological activity. The specific arrangement and electronic interaction between these rings are crucial for their function. While direct analyses of the target compound's molecular structure are scarce, related research indicates the importance of NMR, IR, and mass spectral data in elucidating structural details (Khalid et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds with piperidine and thiadiazole units can vary widely, encompassing nucleophilic substitutions, oxidations, and further ring-closure reactions to form more complex heterocyclic systems. These reactions often exploit the reactivity of the sulfur atoms and the nucleophilic nature of the nitrogen in the piperidine ring. For example, the formation of oxadiazole derivatives from piperidine precursors showcases the type of chemical transformations possible with such frameworks (Khalid et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of compounds like 4-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including medicinal chemistry. However, specific data on these parameters for the compound are generally not available in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with biological macromolecules, are essential for understanding the potential uses of the compound. The presence of multiple reactive functional groups in the compound suggests a variety of chemical behaviors. Studies on similar compounds indicate that such molecules may exhibit significant biological activities, including antimicrobial and antitumor effects, which are often related to their chemical reactivity (Khalid et al., 2016).

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S3/c17-11(14-12-15-13-8-21-12)10-6-9(7-20-10)22(18,19)16-4-2-1-3-5-16/h6-8H,1-5H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRARZSIREOKOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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